molecular formula C20H18N6O4 B2426877 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1242899-64-4

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2426877
CAS No.: 1242899-64-4
M. Wt: 406.402
InChI Key: ZFZPYROLZQFRFN-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H18N6O4 and its molecular weight is 406.402. The purity is usually 95%.
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Scientific Research Applications

Positive Inotropic Activity

A study by Zhang et al. (2008) synthesized a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, including compounds structurally similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide. These compounds demonstrated significant positive inotropic activity, which enhances the force of heart muscle contractions, in isolated rabbit heart preparations. This suggests potential applications in cardiovascular research and treatment strategies (Zhang et al., 2008).

Antimalarial and COVID-19 Drug Potential

A 2021 study by Fahim and Ismael investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, similar in structure to the compound , with nitrogen nucleophiles. These derivatives demonstrated significant in vitro antimalarial activity. Additionally, the study included theoretical calculations and molecular docking studies, suggesting their potential application as COVID-19 drugs (Fahim & Ismael, 2021).

Synthesis and Diversification

An et al. (2017) showcased a diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives. This study highlights the versatility of such compounds in creating structurally varied and complex fused tricyclic scaffolds, indicating broad applications in chemical synthesis and drug design (An et al., 2017).

Anticancer Activity

Bang et al. (2015) synthesized halogenated derivatives of 2-(benzo[b][1,4]oxazepino[7,6,5-de]quinolin-2-yl)-1,3-tropolone, which bear structural similarities to the compound . These derivatives demonstrated significant anticancer activity, particularly against human epidermoid and breast carcinoma cell lines. This suggests potential applications in cancer research and treatment (Bang et al., 2015).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4/c1-24(2)18-19-23-25(20(28)26(19)14-6-4-3-5-13(14)22-18)10-17(27)21-12-7-8-15-16(9-12)30-11-29-15/h3-9H,10-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPYROLZQFRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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